molecular formula C12H17N B15225761 (1S,2R)-2-phenylcyclohexan-1-amine

(1S,2R)-2-phenylcyclohexan-1-amine

Cat. No.: B15225761
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-NEPJUHHUSA-N
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Description

(1S,2R)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. The compound consists of a cyclohexane ring substituted with a phenyl group and an amine group, with specific stereochemistry at the 1 and 2 positions. This stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.

Mechanism of Action

The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-phenylcyclohexan-1-amine is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and industrial contexts .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S,2R)-2-phenylcyclohexan-1-amine

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1

InChI Key

KLJIPLWGNJQJRM-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N

Origin of Product

United States

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